Acarbose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

acarbose biosynthesis Actinoplanes utahensis fermentation

Fermentation Process Optimization

Optimizing fermentation parameters is crucial for enhancing acarbose yield. The table below summarizes key strategies and their outcomes from recent studies:

| Strategy | Key Parameters | Strain Used | This compound Titer (mg/L) | Reference |

|---|---|---|---|---|

| Carbon Source Optimization | Mixed glucose & maltose (40 g/L each) | A. utahensis ZJB-03852 | ~1,000 | [1] [2] |

| Osmolality Control & Fed-Batch | Intermittent feeding (maltose, glucose, soybean meal); Osmolality 400-500 mOsm/kg | A. utahensis ZJB-08196 | 4,878 | [3] |

| Industrial-Scale Optimization | Total sugar 75-80 g/L; pH 7.0-7.2; DO 40-50% | Actinoplanes sp. A56 | ~5,000 | [4] |

| Precursor Addition (Validamine) | Addition of 20 mg/L validamine at inoculation; Fed-batch | A. utahensis ZJB-08196 | 6,606 | [5] |

| Combined Genetic Engineering & Fed-Batch | Overexpression of positive regulators and biosynthesis genes; Weakened glycogen synthesis | Actinoplanes sp. SIPI12-34 | 8,040 | [6] |

The experimental protocol for carbon source optimization typically involves:

- Seed Culture Preparation: Inoculating a plate colony into seed medium (e.g., containing corn starch, soybean flour, glycerol) and incubating at 28°C for 48-72 hours [1] [5].

- Fermentation Culture: Transferring the seed culture (e.g., 10% v/v) into a fermentation medium. The basal fermentation medium often contains soybean flour as a nitrogen source, various salts (CaCO₃, K₂HPO₄, FeCl₃), and the carbon source under investigation [1] [2].

- Analytical Methods: this compound titer is typically quantified using HPLC with an NH₂ column and a refractive index detector, using an isocratic mobile phase of acetonitrile and phosphate buffer [1] [5].

Genetic Engineering for Enhanced Production

Rational genetic engineering has led to significant breakthroughs in this compound yield. Key strategies include:

- Overexpression of Positive Regulators: A TetR family regulator (TetR1) was identified via transcriptomics as a positive regulator of this compound biosynthesis. Overexpressing TetR1 in Actinoplanes sp. SIPI12-34 led to a 25% increase in this compound production by upregulating key biosynthetic genes acbB and acbD [6].

- Overexpression of Low-Expression Biosynthetic Genes: Transcriptome analysis revealed that several genes within the this compound biosynthetic gene cluster (BGC), such as acbY, acbX, acbW, acbV, acbU, acbM, acbL, and acbB, had relatively low expression levels. Their targeted overexpression successfully enhanced this compound yield [6].

- Precursor Flux Manipulation: To direct more precursors toward this compound synthesis, the glycogen synthesis pathway was weakened while the glycogen degradation pathway was strengthened, thereby increasing the pool of glucose-1-phosphate available for this compound biosynthesis [6].

This compound Biosynthetic Pathway

The complete biosynthetic pathway for this compound has been recently elucidated. The process begins with the precursor sedoheptulose 7-phosphate and involves multiple enzymatic steps to form the core moieties—GDP-valienol and the amino-deoxyhexose—before their final assembly.

Complete biosynthetic pathway of this compound from primary metabolite precursors.

Discussion and Future Perspectives

The integration of traditional fermentation optimization with modern genetic engineering represents the most effective path toward maximizing this compound production.

- Carbon Source Influence: Transcriptome and proteome studies reveal that mixed carbon sources (glucose and maltose) upregulate genes and proteins related to sugar transport, cytochrome oxidase, protein synthesis, and amino acid metabolism, creating a favorable metabolic state for this compound production [1] [2].

- Impurity Control: A significant challenge in production is the formation of structural analogs like impurity C. Adding validamine significantly reduces impurity C formation, simplifying downstream purification [5].

- Systems Biology Approach: The availability of the complete genome sequence of Actinoplanes sp. SE50/110, the first from its genus, has been a cornerstone for advanced research [7]. The application of multi-omics (genomics, transcriptomics, proteomics) is pivotal for identifying new regulatory targets and understanding global metabolic networks [6] [2].

References

- 1. Transcriptome analysis of Actinoplanes reveals molecular... utahensis [pmc.ncbi.nlm.nih.gov]

- 2. Comparative proteome analysis of Actinoplanes utahensis ... [sciencedirect.com]

- 3. Actinoplanes utahensis ZJB-08196 fed-batch fermentation ... [pubmed.ncbi.nlm.nih.gov]

- 4. An optimized industrial fermentation processes for ... [sciencedirect.com]

- 5. Enhanced Production of this compound and Concurrently ... [pmc.ncbi.nlm.nih.gov]

- 6. Enhancement of this compound production by genetic engineering ... [microbialcellfactories.biomedcentral.com]

- 7. The complete genome sequence of the this compound producer... [bmcgenomics.biomedcentral.com]

Comprehensive Technical Analysis of Acarbose: Structure-Activity Relationship and Experimental Approaches

Introduction to Acarbose as a Therapeutic Agent

This compound is a potent bacterial-derived α-glucosidase inhibitor used clinically for the management of type 2 diabetes mellitus. This pseudotetrasaccharide compound was first isolated from fermentation broths of Actinoplanes sp. and has since become a valuable therapeutic agent for controlling postprandial hyperglycemia through its unique mechanism of action. As a complex oligosaccharide, this compound possesses structural characteristics that closely mimic natural carbohydrate substrates but with modifications that render it a potent enzyme inhibitor. The global rise in type 2 diabetes prevalence has maintained significant market demand for this compound, underscoring its continued therapeutic relevance despite the introduction of newer antidiabetic medications.

The structural complexity of this compound arises from its unique pseudosugar components and the unusual C-N linkage that connects them, features that are biosynthesized through a specialized pathway in producing microorganisms. Understanding the relationship between this compound's intricate chemical structure and its inhibitory activity against carbohydrate-digesting enzymes provides fundamental insights that can guide the development of next-generation therapeutic agents. This whitepaper presents a comprehensive technical analysis of this compound's structure-activity relationship (SAR), drawing upon current research findings and crystallographic data to elucidate how specific structural features contribute to its pharmacological properties and therapeutic efficacy.

Structural Characteristics of this compound

Molecular Architecture

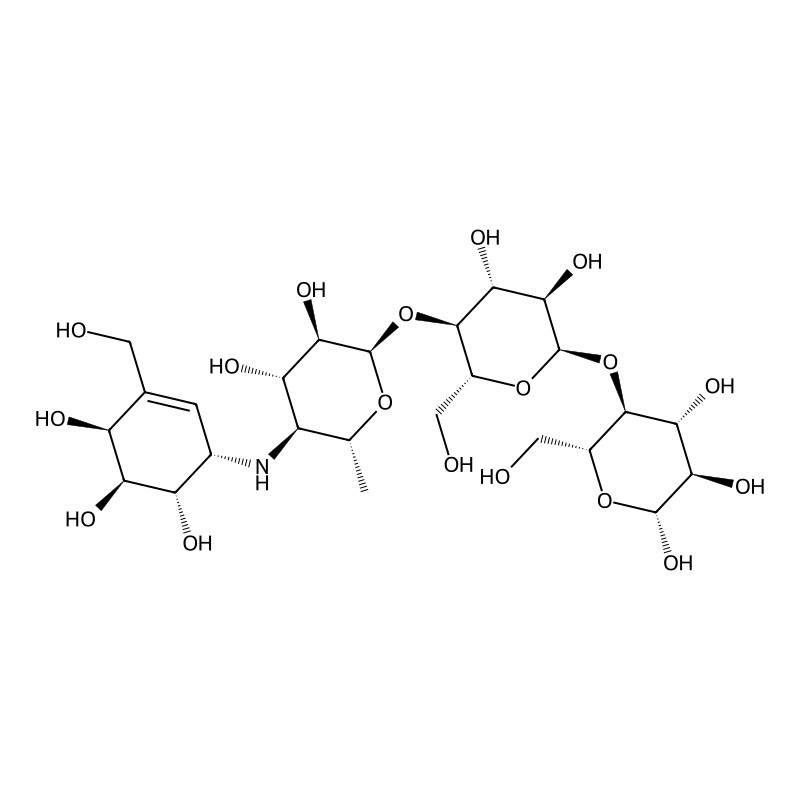

Pseudotetrasaccharide Framework: this compound consists of a four-ring structure where the first ring is an unsaturated cyclitol (valienamine) rather than a true sugar, connected via an imino bridge (C-N bond) to a 4-amino-4,6-dideoxyglucose moiety (ring B), which is in turn linked through standard α(1→4) glycosidic bonds to a maltose unit (rings C and D). [1]

Transition State Mimic: The acarviosin moiety (rings A and B) features an amine linkage that mimics the oxocarbenium ion-like transition state of glycosidic bond hydrolysis, enabling potent inhibition of α-glucosidases by binding tightly to the enzyme's active site. This structural mimicry is fundamental to this compound's mechanism of action, as it allows the molecule to occupy the catalytic site without being hydrolyzed. [2] [1]

The following diagram illustrates the structural components and biosynthesis of this compound:

Structural components and biosynthesis of this compound

Three-Dimensional Binding Characteristics

Crystallographic studies of this compound bound to α-amylase enzymes reveal that the molecule adopts a U-shaped conformation when complexed in the enzyme's active site. This distinctive geometry allows this compound to maximize interactions with key catalytic residues through multiple hydrogen bonds and van der Waals contacts. Specifically, the acarviosin moiety (rings A and B) protrudes toward the solvent interface, while rings C and D (maltose portion) bury deeply into the enzyme's catalytic pocket, forming extensive interactions with conserved aromatic residues that line the binding cleft. [3] [1]

The unsaturated cyclitol (valienamine, ring A) projects partially out of the active site and forms critical hydrogen bonds with residues such as Asn365 and Trp86 in the Bacillus subtilis α-amylase structure. Meanwhile, the 4-amino-4,6-dideoxyglucose (ring B) and maltose components (rings C and D) are securely anchored within the binding pocket through numerous hydrogen bonding interactions, with the side chain of Phe59 positioned in the center of the U-shape, and additional aromatic residues (Phe368, Tyr182, Trp254) providing stabilizing interactions at the periphery. This extensive network of molecular contacts explains this compound's exceptionally high binding affinity for α-glucosidase enzymes, which is estimated to be 10,000 to 100,000-fold greater than that of natural oligosaccharide substrates. [1]

Structure-Activity Relationship Analysis

Critical Structural Determinants for Inhibitory Activity

The exceptional inhibitory potency of this compound against α-glucosidase enzymes derives from specific structural features that enable it to function as a transition state analog. SAR analysis reveals several essential molecular characteristics required for optimal activity:

Acarviosin Core (Valienamine + 4-Amino-4,6-dideoxyglucose): This pseudodisaccharide unit constitutes the essential pharmacophore responsible for this compound's potent enzyme inhibition. The unsaturated cyclitol (valienamine) with its planar structure and amine linkage between rings A and B creates a structural analog that closely resembles the oxocarbenium ion transition state formed during glycosidic bond hydrolysis. Modification of this core structure, particularly reduction of the double bond in valienamine as in "dihydrothis compound," substantially diminishes inhibitory potency, highlighting the critical nature of the unsaturated system for effective enzyme inhibition. [4]

Maltose Extension (Rings C and D): While the acarviosin core alone possesses inhibitory activity, the maltose extension significantly enhances binding affinity and inhibitory potency against both α-glucosidase and α-amylase enzymes. The additional glucose units contribute to stronger enzyme interactions through extended hydrogen bonding networks and van der Waals contacts within the active site. However, structural studies demonstrate that analogs with modified terminal glucose units can retain significant activity, suggesting that the precise structure of ring D may be more flexible than the conserved acarviosin core. [2] [1]

Biosynthetic Pathway and Structural Implications

The complete biosynthetic pathway of this compound has recently been elucidated, providing valuable insights into the molecular logic underlying its structure-activity relationships. In Actinoplanes sp. SE50/110, this compound biosynthesis proceeds through a carefully orchestrated sequence of enzymatic steps:

Cyclitol Formation: The valienamine moiety originates from sedoheptulose 7-phosphate, a pentose phosphate pathway intermediate that undergoes cyclization via the enzyme AcbC to form 2-epi-5-epi-valiolone. This intermediate then proceeds through phosphorylation, epimerization, dehydration, and reduction steps to yield valienol 7-phosphate, catalyzed by AcbM, AcbO, AcbL, and AcbN respectively. [5]

Nucleotide Sugar Synthesis: The 4-amino-4,6-dideoxyglucose unit is derived from dTDP-glucose, which undergoes dehydration to form dTDP-4-keto-6-deoxy-D-glucose, followed by transamination to produce dTDP-4-amino-4,6-dideoxy-D-glucose. [6]

Final Assembly: The glycosyltransferase AcbI catalyzes the linkage of dTDP-4-amino-4,6-dideoxy-D-glucose with maltose, while the pseudoglycosyltransferase AcbS mediates formation of the characteristic C-N bond between the cyclitol and amino sugar units, completing assembly of the this compound molecule. [5]

This biosynthetic pathway emphasizes the evolutionary optimization of this compound's structure, with nature having selected specific stereochemical configurations and connection points that maximize inhibitory activity against carbohydrate-processing enzymes.

Comparative SAR Analysis with Novel Inhibitors

Structural Analogues and Derivatives

Research into this compound analogues has yielded important insights about structural tolerances for maintaining α-glucosidase inhibitory activity:

Validamycin A: This related pseudooligosaccharide contains valienamine and validamine moieties forming a validoxylamine A core. While validamycin A is a potent trehalase inhibitor rather than an α-glucosidase inhibitor, its structural similarity to this compound highlights how specific modifications to the pseudosugar components can redirect inhibitory specificity toward different enzyme targets. [7]

Acarviostatins: These this compound analogues produced by Streptomyces coelicoflavus contain the same acarviosin core but with varying maltose-like extensions. Their significant α-glucosidase inhibitory activity confirms that modifications to the terminal sugar units are better tolerated than alterations to the core acarviosin structure. [7]

Synthetic Inhibitors with Novel Chemotypes

Recent developments in α-glucosidase inhibitor design have yielded compounds with potentially improved potency and selectivity profiles:

Table 1: Comparative Analysis of this compound and Novel Inhibitors

| Compound | Chemical Class | α-Glucosidase IC₅₀ | α-Amylase IC₅₀ | Key Structural Features |

|---|---|---|---|---|

| This compound | Pseudotetrasaccharide | 0.27-0.31 µg/mL [8] | ~0.19-0.26 µg/mL [8] | Acarviosin core + maltose extension |

| Compound 4 (Triazole) | 1,2,4-Triazole derivative | 0.27 ± 0.01 µg/mL [8] | 0.19 ± 0.01 µg/mL [8] | Acetyl-substituted triazole core |

| Compound 10 (Triazole) | 1,2,4-Triazole derivative | 0.31 ± 0.01 µg/mL [8] | 0.26 ± 0.01 µg/mL [8] | Bromo-substituted triazole core |

| Compound 5r (Thioxothiazolidine) | Thioxothiazolidine derivative | Inactive [9] | 0.71 ± 0.01 μM [9] | Thioxothiazolidine core with selective amylase inhibition |

The emergence of 1,2,4-triazole derivatives represents a significant departure from the carbohydrate-mimetic approach of this compound. These compounds achieve potent dual inhibition of both α-amylase and α-glucosidase enzymes through entirely synthetic heterocyclic structures. SAR studies of these triazole derivatives indicate that acetyl and bromo substituents at specific positions on the phenyl ring significantly enhance inhibitory potency, potentially by optimizing electronic distribution and hydrophobic interactions within the enzyme active sites. The most potent triazole compounds demonstrate IC₅₀ values comparable to or better than this compound for both α-glucosidase and α-amylase inhibition, suggesting they may offer therapeutic advantages. [8]

Interestingly, the thioxothiazolidine class of inhibitors exhibits a different selectivity profile, with compound 5r showing remarkable potency against α-amylase but no significant activity against α-glucosidase. This selective inhibition highlights how structural modifications can dramatically alter enzyme targeting and suggests potential for developing isozyme-specific inhibitors tailored to particular therapeutic needs. The mixed-type inhibition mechanism observed for compound 5r further distinguishes it from this compound, which functions primarily as a competitive inhibitor. [9]

Experimental Protocols for SAR Studies

Enzyme Inhibition Assays

Objective: To evaluate and quantify the inhibitory activity of this compound and its analogs against α-glucosidase and α-amylase enzymes.

Table 2: Standard Experimental Conditions for Enzyme Inhibition Assays

| Parameter | α-Glucosidase Inhibition Assay | α-Amylase Inhibition Assay |

|---|---|---|

| Enzyme Source | Saccharomyces cerevisiae or rat intestinal extract | Porcine pancreatic or human salivary α-amylase |

| Substrate | p-Nitrophenyl-α-D-glucopyranoside (pNPG) | Starch or maltopentaose |

| Buffer Conditions | Phosphate buffer (pH 6.8-7.0) | Phosphate buffer (pH 6.9) with NaCl |

| Incubation | 37°C for 15-30 minutes | 37°C for 10-15 minutes |

| Reaction Stop | Sodium carbonate solution | DNS reagent or acidic solution |

| Detection Method | Absorbance at 405 nm (p-nitrophenol release) | Absorbance at 540 nm (DNS method) or iodine staining |

| Positive Control | This compound (IC₅₀ typically 0.27-0.31 µg/mL) | This compound (IC₅₀ typically 0.19-0.26 µg/mL) |

| Data Analysis | Non-linear regression of inhibition curves | Non-linear regression of inhibition curves |

Protocol Details:

- Prepare inhibitor solutions in assay buffer at varying concentrations (typically 0.1-100 µg/mL)

- Pre-incubate enzyme with inhibitor for 5-10 minutes at 37°C

- Initiate reaction by adding substrate solution

- Terminate reaction after appropriate incubation period

- Measure product formation spectrophotometrically

- Calculate percentage inhibition and determine IC₅₀ values using non-linear regression analysis

- Perform kinetic analysis (Lineweaver-Burk plots) to determine inhibition mechanism [8] [9]

Crystallographic Studies of Enzyme-Inhibitor Complexes

Objective: To determine three-dimensional structure of this compound bound to target enzymes for rational drug design.

Protocol:

- Protein Purification: Express and purify recombinant α-amylase or α-glucosidase using affinity chromatography

- Complex Formation: Incubate enzyme with 1.2-1.5 molar excess of this compound for 30-60 minutes

- Crystallization: Employ hanging-drop vapor diffusion method with reservoir solution containing 10% PEG 3350

- Data Collection: Flash-cool crystals in liquid nitrogen and collect X-ray diffraction data at synchrotron sources

- Structure Determination: Solve structure by molecular replacement using existing enzyme coordinates

- Model Refinement: Iteratively refine model against diffraction data with manual rebuilding

- Interaction Analysis: Identify key hydrogen bonds, van der Waals contacts, and hydrophobic interactions at binding interface [3]

Key technical considerations include maintaining pH stability throughout purification and crystallization, ensuring appropriate calcium concentration for α-amylase stability, and verifying inhibitor occupancy in electron density maps. The structure of Bacillus subtilis α-amylase in complex with this compound revealed a hexasaccharide in the active site resulting from transglycosylation, providing insights into both inhibition mechanism and enzymatic reaction pathway. [3]

Conclusion and Future Perspectives

The structure-activity relationship of this compound demonstrates how specific structural features—particularly the pseudosugar components and their unique connections—confer potent inhibitory activity against carbohydrate-digesting enzymes. The acarviosin core serves as an exceptional transition state mimic, while the maltose extension enhances binding affinity through additional enzyme interactions. Recent advances in understanding this compound's complete biosynthetic pathway have revealed the sophisticated enzymatic machinery responsible for assembling this complex molecule in nature.

Future research directions will likely focus on several key areas:

- Structural Optimization: Leveraging biosynthetic engineering to produce this compound analogs with improved potency and reduced gastrointestinal side effects

- Combination Therapies: Developing fixed-dose combinations that pair this compound with complementary mechanisms of action for enhanced glycemic control

- Novel Chemotypes: Applying insights from this compound's SAR to the design of completely synthetic inhibitors with improved pharmaceutical properties

- Extended Indications: Exploring potential applications of α-glucosidase inhibitors in conditions beyond diabetes, including aging-related disorders and viral infections

The continued investigation of this compound's structure-activity relationship remains fertile ground for scientific discovery and therapeutic innovation, bridging natural product biosynthesis with rational drug design to address the growing global challenge of type 2 diabetes.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Crystal Structure of Bacillus subtilis α-Amylase in Complex with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of "dihydrothis compound", an alpha-D-glucosidase ... [pubmed.ncbi.nlm.nih.gov]

- 5. Complete biosynthetic pathway to the antidiabetic drug ... [nature.com]

- 6. the chemical synthesis of dTDP-4-amino-4,6-dideoxy-α-d ... [sciencedirect.com]

- 7. Biosynthesis and Metabolic Engineering of Pseudo ... - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual α-amylase and α-glucosidase inhibition by 1,2,4- ... [nature.com]

- 9. Synthesis, in vitro and in vivo evaluation ... [pubmed.ncbi.nlm.nih.gov]

acarbose pharmacodynamics postprandial glucose reduction

Mechanism of Action & Pharmacodynamics

Acarbose is a complex oligosaccharide that acts as a competitive, reversible inhibitor of specific carbohydrate-digesting enzymes [1] [2] [3]. The following diagram illustrates this process and a key secondary pathway discovered in research.

Quantitative Efficacy Data in Type 2 Diabetes

This compound's efficacy is demonstrated by its dose-dependent reduction of key glycemic markers.

Table 1: this compound Monotherapy Efficacy (6-Placebo-Controlled Trial Analysis) [2]

| Dosage (three times daily) | Mean Change from Baseline in HbA1c (%) |

|---|---|

| 25 mg | -0.44 |

| 50 mg | -0.77 |

| 100 mg | -0.74 |

| 200 mg | -0.86 |

| 300 mg | -1.00 |

Table 2: Long-Term Glycemic Control in a 3-Year Randomized Trial [4]

| Patient Group | Median HbA1c at 3 Years | HbA1c Reduction vs. Placebo |

|---|---|---|

| This compound Group (Intention-to-treat) | Not Specified | 0.2% (p<0.001) |

| This compound Group (On allocated therapy) | 8.1% | 0.5% (p<0.0001) |

| Placebo Group (On allocated therapy) | 8.6% | -- |

Experimental Protocols for Research

Key methodologies from cited studies provide models for investigating this compound.

In Vitro Enzyme Inhibition Assays [5]

- Objective: To screen for or characterize alpha-glucosidase and alpha-amylase inhibitory activity.

- Common Practice: this compound is used as the reference standard inhibitor. The protocol involves incubating the enzyme with the test compound and a specific substrate (e.g., sucrose, maltose, starch). The rate of product formation (e.g., glucose) is measured spectrophotometrically and compared to a control and an this compound standard to determine inhibitory potency.

In Vitro Model of Vascular Smooth Muscle Cell (VSMC) Proliferation/Migration [5]

- Objective: To investigate this compound's potential direct cardiovascular effects.

- Cell Model: Use rat thoracic aorta VSMC lines (e.g., A7r5). To model constitutive activation, cells can be transfected with a mutant k-RasG12V gene.

- Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.5-5 μM).

- Proliferation Assay: Cell growth is quantified using the MTT assay after 24 and 48 hours of treatment.

- Migration Assay: Cell migration is assessed using the wound healing ("scratch") assay.

- Pathway Analysis: Protein expression and phosphorylation in pathways like PI3K/Akt and small G proteins (Rac1, Cdc42) are analyzed via western blotting.

In Vivo/Clinical Glucose Monitoring [4] [6]

- Objective: To evaluate the postprandial glucose response to this compound.

- Protocol: In a randomized, controlled, double-blind design, participants (diabetic or healthy) receive either this compound (e.g., 50 mg or 100 mg) or a placebo immediately before a high-carbohydrate meal.

- Measurement: Continuous Glucose Monitors (CGM) or frequent blood draws are used to collect glucose measurements for at least 2 hours postprandially.

- Key Metrics: The primary outcomes are the reduction in peak (maximal) glucose levels and the area under the curve (AUC) for glucose, compared to placebo.

Insights for Drug Development

- A Unique Localized Mechanism: Unlike systemic antidiabetic drugs, this compound acts locally within the GI lumen with minimal systemic absorption (<2%), reducing the risk of systemic side effects but requiring high local concentrations [2] [3].

- Microbiome Interactions: The gut microbiota can degrade and inactivate this compound through specific enzymes like this compound kinases and this compound-degrading glucosidases. This is a critical consideration for bioavailability and inter-individual efficacy [7] [8].

- Beyond Glycemic Control: Research indicates pleiotropic effects, including potential cardioprotection by inhibiting VSMC proliferation and migration via Ras and PI3K/Akt signaling pathways [5], and modest improvements in triglyceride levels [1] [8].

- Clinical Tolerability Challenge: The high incidence of gastrointestinal adverse events (flatulence, diarrhea, abdominal pain) due to carbohydrate fermentation in the colon is a major limitation, impacting patient adherence and requiring careful dose titration [1] [4] [9].

References

- 1. . A preliminary review of its this compound and... pharmacodynamic [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. A randomized double-blind trial of this compound in type 2 ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits the proliferation and migration of ... [sciencedirect.com]

- 6. The efficacy and tolerability of intermittent prandial ... [sciencedirect.com]

- 7. Complete biosynthetic pathway to the antidiabetic drug ... [nature.com]

- 8. This compound [en.wikipedia.org]

- 9. 50 mg Tablets - Summary of Product Characteristics... This compound [medicines.org.uk]

Comprehensive Technical Guide to Acarbose Fermentation Optimization in Actinoplanes Species

Genetic and Metabolic Engineering Strategies

Advanced genetic tools have enabled precise metabolic engineering of Actinoplanes sp. to overcome production bottlenecks and significantly enhance acarbose yields.

Genetic Toolkits and Conjugation Systems

- Intergeneric Conjugation: An optimized E. coli-Actinoplanes conjugation system using ΦC31-derived integrative plasmids achieves high conjugation efficiency (29.4%). Key optimized parameters include incubation time of mixed culture, recipient cell quantity, donor-to-recipient ratio, and MgCl₂ concentration [1].

- Multiple Attachment/Integration (Att/Int) Systems: Utilizing ΦBT1, pSAM2, R4, and TG1 att/int systems provides flexible integration sites with conjugation frequencies ranging from 0.98% to 24.4% [2].

- CRISPR/Cas9 System: Enables efficient gene knockout for targeted genetic modifications [3].

Biosynthetic Gene Cluster (BGC) Copy Number Engineering

Introducing additional copies of the complete 32.2 kb this compound biosynthetic gene cluster (acb cluster) directly increases production potential. The table below summarizes the effects of different acb copy numbers on this compound titer:

| Strain Description | acb Copy Number | This compound Titer Increase | Notes |

|---|---|---|---|

| Reference strain | 1 (wild-type) | Baseline | - |

| Engineered Mutant 1 | 2 | +69.4% [2] | - |

| Engineered Mutant 2 | 3 | +99.3% [2] | Near doubling of production |

| Engineered Mutant 3 (LGQ-17::3acb) | 4 | +24.2% [2] | Sharp decline from 3-copy strain; indicates metabolic burden or bottleneck |

- Chassis Development: Generate chassis strains harboring multicopy attB ΦC31 sites to facilitate single-step chromosomal integration of one to three additional acb copies [2].

- Limitation: A sharp titer decline in the four-copy strain highlights the negative impact of excessive metabolic burden or unresolved downstream bottlenecks [2].

Overcoming Metabolic Bottlenecks

In strains with multiple acb copies (e.g., LGQ-17::3acb), overexpressing rate-limiting genes can rescue and further enhance production.

- Key Rate-Limiting Genes: Overexpression of acbJ (putative phosphatase) and acbS (pseudoglycosyltransferase) in the four-copy strain resulted in titer increases of 1.04-fold and 98%, respectively [2].

- Combined Approach: In the engineered strain LGQ-17::3acb::stnYp-acbJ, this compound titer reached 8.12 g/L after fed-batch fermentation optimization, representing a 1.1-fold increase [2].

Inactivation of Competing Pathways

- Byproduct Elimination: Inactivation of the treY* gene (maltooligosyltrehalose synthase) eliminates the formation of the byproduct Component C, confirmed by LC-MS analysis. This strategy also led to a 10% increase in this compound titer [2] [1].

- Deletion of *cgt*: Deletion of the gene coding for a highly expressed small carbohydrate-binding protein Cgt resulted in an 8-16% titer increase [2].

The following diagram illustrates the core workflow for the genetic engineering of Actinoplanes sp. to enhance this compound production.

Genetic engineering and fermentation workflow for this compound production.

Fermentation Process Optimization

Optimizing environmental parameters and feeding strategies at both bench and industrial scales is critical for maximizing this compound yield.

Optimized Fermentation Parameters

Industrial-scale fermentation of Actinoplanes sp. A56 in a 30,000-L fermenter demonstrated that precise control of key parameters significantly enhances this compound production, achieving a titer of approximately 5,000 mg/L [4]. The table below summarizes the optimal parameters:

| Parameter | Optimal Range | Impact on this compound Production |

|---|---|---|

| Total Sugar Concentration | 75 - 80 g/L [4] | Concentrations ≥90 g/L inhibit cell growth and this compound synthesis. |

| pH | 7.0 - 7.2 [4] | Maintains optimal enzyme activity for biosynthesis. |

| Dissolved Oxygen (DO) | 40 - 50% of air saturation [4] | Ensures adequate oxygen supply for aerobic metabolism. |

| Broth Osmolality | 400 - 500 mOsm/kg during fermentation [4] | Controlled feeding strategy is crucial to maintain this level. |

Fed-Batch Fermentation and Osmolality Control

- Principle: this compound synthesis is induced by maltose, which acts as both a carbon source and a biosynthetic precursor. Maltose uptake is likely mediated by ABC transporters [4].

- Strategy: Implement a fed-batch process with intermittent feeding of key components (maltose, glucose, and soybean meal) to maintain a elevated, controlled osmolality [2] [4].

- Validation: In Actinoplanes utahensis ZJB-08196, this strategy achieved a peak this compound titer of 4,878 mg/L in shake flasks [4].

Media Composition

- Seed Medium (for Actinoplanes sp. A56): Contains starch (10 g/L), glucose (20 g/L), corn steep liquor (20 g/L), soy bean flour (10 g/L), KH₂PO₄ (1.0 g/L), MgSO₄ (1.0 g/L), and CaCO₃ (2.0 g/L); initial pH adjusted to 7.0–7.2 [4].

- Fermentation Medium (for Actinoplanes sp. A56): Composed of starch (30 g/L), glucose (50 g/L), corn steep liquor (10 g/L), soy bean flour (20 g/L), K₂HPO₄ (1.0 g/L), MgSO₄ (1.0 g/L), and CaCO₃ (2.0 g/L) [4].

- Alternative Media: A simplified fermentation medium can utilize carbon sources like corn starch and glucose, with nitrogen sources such as soybean meal and corn steep liquor [5].

Experimental Protocols

E. coli-Actinoplanes sp. Intergeneric Conjugation Protocol [2] [1]

This protocol enables efficient plasmid transfer for genetic manipulation.

- Preparation of Donor and Recipient:

- Donor: Grow E. coli ET12567(pUZ8002) carrying the desired plasmid in LB medium with appropriate antibiotics at 37°C.

- Recipient: Cultivate Actinoplanes sp. mycelia in a suitable broth (e.g., TSB) at 30°C for 36-48 hours.

- Mixing and Conjugation:

- Harvest mycelia of Actinoplanes sp. by centrifugation and wash gently.

- Mix donor E. coli cells and recipient Actinoplanes mycelia in a defined ratio.

- Plate the mixed culture onto specific conjugation plates (e.g., SFM agar).

- Incubate at 30°C for 16-24 hours.

- Selection and Isolation:

- Overlay the plates with sterile water containing specific antibiotics (e.g., apramycin, final concentration 50 mg/L) and nalidixic acid to counter-select against the E. coli donor.

- Continue incubation at 30°C until exconjugant colonies appear (typically within 5-10 days).

Fed-Batch Fermentation Protocol for Osmolality Control [2] [4]

This protocol is designed to enhance this compound production by managing carbon source levels and osmolality.

- Seed Culture:

- Inoculate spores or mycelia into a seed medium (e.g., containing 4% soya flour, 1.5% maltose, 1% glucose, 1% soluble starch, 1% glycerol, and 0.2% CaCO₃).

- Incubate at 30°C for 24-48 hours on a rotary shaker (220 rpm).

- Initial Batch Fermentation:

- Transfer the seed culture (e.g., 10% v/v inoculum) into a production fermentation medium. A representative medium contains [2]:

- Maltose: 50 g/L

- Glucose: 30 g/L

- Soya flour: 10 g/L

- Yeast extract: 4 g/L

- Glutamate: 3 g/L

- CaCO₃: 2.5 g/L

- K₂HPO₄·3H₂O: 1.0 g/L

- FeCl₃: 0.5 g/L

- Initial pH is adjusted to 7.2.

- Transfer the seed culture (e.g., 10% v/v inoculum) into a production fermentation medium. A representative medium contains [2]:

- Feeding Strategy:

- Monitor total sugar concentration and osmolality throughout the fermentation.

- When the total sugar concentration drops below a threshold (e.g., ~30 g/L) or at specific time points (e.g., 48, 72, 96, and 120 hours), feed a concentrated solution containing:

- Maltose

- Glucose

- Soybean meal

- The goal is to maintain the total sugar concentration within 75-80 g/L and broth osmolality within 400-500 mOsm/kg [4].

- Environmental Control:

- Maintain pH within 7.0-7.2 using automatic addition of acid/base.

- Maintain Dissolved Oxygen (DO) above 40-50% of air saturation by automatically adjusting agitation speed, aeration rate, or headspace pressure.

- Harvest: The fermentation process typically lasts 144-168 hours. This compound titer can be determined by HPLC.

The following diagram outlines the critical control parameters and their interactions during the optimized industrial fermentation process.

Key parameters for industrial this compound fermentation control.

Conclusion and Future Perspectives

The optimization of this compound production in Actinoplanes sp. has progressed significantly through integrated metabolic engineering and fermentation technology. The combination of multicopy acb gene cluster integration, targeted overexpression of rate-limiting genes (acbJ, acbS), inactivation of competing pathways (treY), and precisely controlled fed-batch fermentation has enabled record-breaking titers up to 8.12 g/L [2]. Future efforts will likely focus on systems metabolic engineering, leveraging genome-scale models [6] and advanced omics analyses [3] to identify new metabolic bottlenecks and regulatory targets, further pushing the boundaries of industrial this compound production.

References

- 1. Improving this compound production and eliminating the by- ... [sciencedirect.com]

- 2. Enhancement of this compound Production in Actinoplanes sp. ... [pmc.ncbi.nlm.nih.gov]

- 3. The expression of the this compound biosynthesis gene cluster ... [bmcgenomics.biomedcentral.com]

- 4. An optimized industrial fermentation processes for ... [sciencedirect.com]

- 5. CN102220396A - Simple fermentation method for this compound [patents.google.com]

- 6. Reconstruction and in silico analysis of an Actinoplanes sp. ... [frontiersin.org]

acarbose historical development FDA approval timeline

FDA Approval History

The U.S. Food and Drug Administration (FDA) approved acarbose in the 1990s. The official drug approval package lists an approval date of August 16, 1999, for NDA 020482 [1]. Other sources note that this compound received its first FDA approval in 1995 [2]. This discrepancy is common in historical drug records, often reflecting different phases of the approval process, such as initial approval versus subsequent approval for a revised application.

The drug was developed and marketed by Bayer Corporation under the brand name Precose [1].

Mechanism of Action and Pharmacokinetics

This compound is a complex oligosaccharide that acts as an alpha-glucosidase inhibitor [3]. Its primary mechanism is to delay the digestion of complex carbohydrates in the body, which helps control blood sugar levels.

The table below summarizes its key pharmacological properties:

| Property | Description |

|---|---|

| Mechanism of Action | Competitively and reversibly inhibits pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolase enzymes (e.g., glucoamylase, sucrase, maltase) [4] [2]. |

| Primary Effect | Slows the breakdown of oligosaccharides, trisaccharides, and disaccharides into monosaccharides, thereby reducing postprandial blood glucose elevation [4]. |

| Bioavailability | Very low systemic absorption (less than 2% as the active parent drug) as it acts locally within the gastrointestinal tract [4] [2]. |

| Metabolism | Extensively metabolized in the GI tract primarily by intestinal bacteria and digestive enzymes [2]. |

| Elimination | Approximately 51% of an oral dose is excreted in feces, while absorbed metabolites are cleared renally [4]. |

This local action in the gut is visually summarized in the following workflow:

Clinical Dosing and Therapeutic Profile

This compound is used with diet and exercise to improve glycemic control in adults with type 2 diabetes [3] [2]. It is available as 25 mg, 50 mg, and 100 mg oral tablets [3].

- Initial Dose: 25 mg taken orally three times daily with the first bite of each main meal.

- Maintenance Dose: The dose may be increased after 4-8 weeks based on tolerability and efficacy.

- Maximum Dose:

- 50 mg three times daily for patients weighing 60 kg or less.

- 100 mg three times daily for patients weighing more than 60 kg.

The table below outlines its efficacy, common side effects, and contraindications:

| Aspect | Details |

|---|---|

| Efficacy (HbA1c Reduction) | In clinical trials, this compound monotherapy reduced HbA1c levels by -0.44% to -0.77% for doses of 25 mg and 50 mg (three times daily), respectively [4]. |

| Common Side Effects | Flatulence, diarrhea, abdominal pain, and stomach discomfort are very common, especially at the beginning of therapy [3] [4]. |

| Serious Risks | Rare but serious side effects include liver problems (elevated transaminases) and pneumatosis cystoides intestinalis [3] [4]. |

| Contraindications | Contraindicated in patients with diabetic ketoacidosis, cirrhosis, inflammatory bowel disease, colonic ulceration, or chronic intestinal diseases associated with malabsorption [3] [4]. |

Recent Research and Future Directions

Current scientific inquiry is focused on two main challenges: understanding this compound resistance and developing improved drug analogs.

Gut Microbiota and Drug Resistance: A significant portion of orally administered this compound remains unabsorbed in the gut. Recent studies have identified specific pathways in gut bacteria, such as This compound-preferred glucosidase (Apg) and microbiome-derived this compound kinase (Mak), that inactivate the drug [5] [6]. Enrichment of these bacteria in some patients is correlated with a lower response to this compound treatment, presenting a mechanism of resistance [5].

Next-Generation Analogs: Research is actively pursuing this compound analogs with superior properties. In 2024, scientists identified new compounds, Acarstatins A and B, which are glycosylated derivatives of this compound [5]. These analogs demonstrate:

This ongoing research aims to create more effective and reliable treatments for type 2 diabetes.

References

- 1. Drug Approval Package: Precose (this compound) NDA# 020482 ... [accessdata.fda.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Uses, Side Effects & Warnings this compound [drugs.com]

- 4. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. This compound glycosylation by AcbE for the production of ... [pmc.ncbi.nlm.nih.gov]

- 6. Molecular insights of this compound metabolization catalyzed by ... [pmc.ncbi.nlm.nih.gov]

Acarbose Bioequivalence Study Design: Key Parameters and Protocol

Table 1: Comparison of Pharmacodynamic Parameters for Acarbose Bioequivalence Evaluation

| Parameter Category | Parameter Name | Description | Time Frame | Advantages | Limitations |

|---|---|---|---|---|---|

| FDA-Recommended (2017 Guidance) | ΔCmax, 0-4h | Max reduction in serum glucose vs. baseline [1] | 0-4 hours | Directly reflects glucose-lowering effect [1] | High intra-individual variability; can produce negative values, reducing sample size [2] [3] |

| ΔAUC0-4h | Reduction in glucose AUC vs. baseline [1] | 0-4 hours | Integrated measure of effect [1] | High failure rate; negative values common (>30% of subjects) [2] [3] | |

| Newly Proposed & Validated | Cmax, 0-2h | Maximum serum glucose concentration after drug administration [3] | 0-2 hours | Avoids negative values; better reflects this compound's primary effect window; lower variability [2] [3] | Requires precise timing in early phases [2] |

| AUC0-2h | Area under the serum glucose-time curve [3] | 0-2 hours | Avoids negative values; high sensitivity and success rate in BE studies [2] [3] | Shorter monitoring period [2] | |

| Css | Plateau glucose concentration [1] | Not specified | New parameter with good performance [1] | Requires further validation [1] |

Table 2: Recommended Protocol Specifications for a Pivotal this compound BE Study

| Protocol Element | Specification | Rationale & Evidence |

|---|---|---|

| Study Design | Randomized, open-label, two-way crossover design [1] [4] | Gold standard for BE studies; minimizes intersubject variability [1]. |

| Washout Period | At least 7 days [1] [4] [3] | Ensures complete elimination of drug effect and resets gastrointestinal environment. |

| Subjects | Healthy volunteers, normal oral glucose tolerance confirmed [1] [3] | Homogeneous population reduces confounding factors; ethical considerations. |

| This compound Dose | 2 x 50 mg tablets (100 mg total) [1] [4] | Pilot studies show 50 mg may be sub-therapeutic, while 100 mg provides a clear, measurable PD effect [1] [2] [4]. |

| Sucrose Load | 75 g dissolved in 150-200 mL water, co-administered with this compound [1] [2] | Standardized challenge to stimulate postprandial glucose rise; concomitant administration is effective and practical [1] [4]. |

| Blood Sampling | Frequent sampling in first 2 hours (e.g., 10, 20, 30, 40, 50, 60, 70, 80, 90, 100, 120 min) [3] | Critical for accurately capturing Cmax and AUC0-2h due to rapid glucose fluctuations [2] [3]. |

| Sample Size | ~55-60 subjects [4] [3] | Accounts for high intra-individual variability (CV ~21%) to achieve 90% power [4]. |

| Statistical Analysis | ANOVA on log-transformed Cmax, 0-2h and AUC0-2h; 90% CI of T/R ratio must be within 80.00%-125.00% [3] | Standard BE statistical analysis. The 0-2h parameters have shown higher success rates in meeting these criteria [2] [3]. |

Detailed Experimental Protocol and Workflow

Analytical Method for Glucose Quantification

Accurate measurement of plasma/serum glucose is critical. While enzyme-based methods are common, a surrogate matrix approach combined with UHPLC-MS/MS offers high specificity and precision, effectively eliminating interference from biological matrices [5].

- Sample Processing: Use protein precipitation with glucose-[U-13C6] as an internal standard [5].

- Chromatography: Employ a Waters ACQUITY UPLC BEH amide column (100 × 2.1 mm, 1.7 μm) with a gradient elution of 0.05% aqueous ammonia and 0.05% ammonia in acetonitrile [5].

- Detection: Use electrospray ionization (ESI) in negative ion mode with Multiple Reaction Monitoring (MRM). The total analysis time is 6 minutes [5].

- Validation: The method should demonstrate linearity from 2.00 to 20.00 mmol/L, with intra- and inter-batch precision and accuracy <10% [5].

Clinical Procedure Overview

The following diagram illustrates the key stages of the clinical study workflow.

Key Considerations for a Robust Study

- Diet and Lifestyle Control: Subjects should be provided with standard meals and abstain from alcohol, coffee, and drugs from at least one week before until the study ends. Strenuous exercise should be avoided [1].

- Genetic Factors: A polymorphism (SI 43 G>T) in the sucrase-isomaltase gene has been identified in the Chinese population that can prevent the glucose-lowering effect of this compound. Genotyping subjects may be necessary to exclude non-responders and reduce variability [6].

- Data Handling (Rectifying Method): For calculated parameters, some studies use a "rectifying method" where negative values resulting from baseline subtraction are set to zero to include all subject data in the analysis [3].

Key Conclusions and Recommendations

For researchers designing an this compound BE study, the evidence strongly supports moving away from the traditional FDA-recommended parameters (ΔCmax, 0-4h and ΔAUC0-4h).

- Primary Endpoints: Use Cmax, 0-2h and AUC0-2h (without baseline subtraction) as the primary PD parameters. They demonstrate superior sensitivity, lower variability, and avoid the problem of negative values [2] [3].

- Optimal Dose: A single dose of 100 mg (2 x 50 mg tablets) is recommended for clear PD effect measurement [1] [4].

- Sample Size: Plan for approximately 55-60 subjects to ensure adequate power to demonstrate bioequivalence given the inherent variability of the PD response [4] [3].

References

- 1. This compound Bioequivalence: Exploration of New ... [pmc.ncbi.nlm.nih.gov]

- 2. A series of clinical trials with branded this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the Bioequivalence of this compound in Healthy ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound bioequivalence: Exploration of eligible protocol ... [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of glucose in the plasma of healthy Chinese ... [pubs.rsc.org]

- 6. 43 G > T polymorphism in the sucrase-isomaltase gene ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Acarbose Fermentation Medium Optimization

Introduction to Acarbose and Fermentation Production

This compound is a pseudotetrasaccharide alpha-glucosidase inhibitor clinically used for the treatment of type 2 diabetes mellitus. As a competitive inhibitor of pancreatic α-amylase and intestinal α-glucosidases, this compound delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia [1]. The global rise in diabetes prevalence has created an increasing demand for this compound, making optimization of its production through microbial fermentation a significant research focus. Industrial production of this compound relies primarily on fermentation processes using various Actinoplanes species, including Actinoplanes sp. SE50/110, Actinoplanes sp. A56, and Actinoplanes utahensis [2] [3] [1]. These soil bacteria naturally produce this compound as a secondary metabolite, and extensive research has been conducted to enhance this compound titers through medium optimization, genetic engineering, and fermentation process control.

The This compound molecule consists of an aminocyclitol moiety (acarviosine) linked to maltose. The acarviosine unit contains a valienamine-derived cyclitol connected to a 4-amino-4,6-dideoxyglucose moiety via a nitrogen bridge [2] [4]. This complex structure necessitates a sophisticated biosynthetic pathway in the producing organisms, which has been partially elucidated through genomic and biochemical studies [3] [4]. The complete biosynthetic gene cluster (acb cluster) in Actinoplanes sp. SE50/110 contains 22 genes organized into 7 transcriptional units, encoding enzymes responsible for the formation of this pseudooligosaccharide [3]. Understanding this pathway has enabled rational genetic engineering approaches to improve this compound yields and reduce byproduct formation.

Medium Composition Optimization

Carbon Source Optimization

Carbon sources serve dual roles in this compound fermentation as energy substrates and biosynthetic precursors. Maltose is particularly significant as it functions both as a carbon source and as a direct precursor for this compound biosynthesis through the action of glycosyltransferases in the this compound pathway [5]. The transport systems for maltose uptake in Actinoplanes species belong to the ATP-binding cassette (ABC) transport family, highlighting the importance of this carbon source [2].

Table 1: Carbon Source Compositions in Various this compound Fermentation Media

| Strain | Carbon Sources (g/L) | Total Sugar Concentration (g/L) | This compound Titer (mg/L) | Reference |

|---|---|---|---|---|

| Actinoplanes sp. A56 | Starch (30), Glucose (50) | 75-80 (optimal) | ~5000 | [2] |

| Actinoplanes sp. SE50/110 | Maltose (70) | 70 | ~2000-3200 | [3] [5] |

| Actinoplanes utahensis ZJB-08196 | Maltose (14 fed-batch), Glucose (6 fed-batch) | Variable during feeding | 6606 | [5] |

| Actinoplanes sp. CKD485-16 | Maltose, Glucose | Not specified | 3490 | [2] |

Research has demonstrated that maintaining total sugar concentration within an optimal range is critical for maximizing this compound production. In industrial fermentation with Actinoplanes sp. A56, maintaining total sugar at 75-80 g/L in a 30,000-L fermenter resulted in approximately 5000 mg/L of this compound [2]. Higher sugar concentrations can lead to increased broth osmolality, which may inhibit cell growth and this compound production. For Actinoplanes sp. SE50/110, a defined high-maltose medium containing 70 g/L maltose monohydrate has been successfully employed [5].

Fed-batch strategies have been developed to maintain optimal sugar concentrations throughout the fermentation process. For Actinoplanes utahensis ZJB-08196, intermittent feeding of maltose (14.0 g/L), glucose (6.0 g/L), and soybean meal (9.0 g/L) at 48, 72, 96, and 120 hours with a feed volume of 5 mL significantly enhanced this compound production to 6606 mg/L [5]. This approach helps maintain elevated osmolality (400-500 mOsm/kg) which has been shown to be beneficial for this compound production [2].

Nitrogen Sources and Growth Factors

Nitrogen sources in this compound fermentation media provide essential amino acids and precursors for cellular metabolism and this compound biosynthesis. Common nitrogen sources include soybean meal, corn steep liquor, peptones, and various inorganic ammonium salts. The carbon-to-nitrogen ratio significantly influences both cell growth and this compound production, with optimal ratios varying between strains.

Table 2: Nitrogen Sources and Additives in this compound Fermentation Media

| Component | Concentration (g/L) | Function | Strain |

|---|---|---|---|

| Soybean flour | 10-20 | Organic nitrogen source | Actinoplanes sp. A56 [2] |

| Corn steep liquor | 10-20 | Vitamin/mineral source | Actinoplanes sp. A56 [2] |

| Peptone | 2.0 | Organic nitrogen | General [5] |

| Casein hydrolysate | 1.0 | Amino acid source | General [5] |

| (NH₄)₂SO₄ | 5.0 | Inorganic nitrogen | Actinoplanes sp. SE50/110 [5] |

| Ammonium chloride | Variable | Nitrogen/pH control | Streptomyces M37 [6] |

In silico analysis using genome-scale metabolic models of Actinoplanes sp. SE50/110 has predicted that the addition of specific amino acids can enhance this compound production. Model iYLW1028 predictions suggest that supplementing with arginine and histidine could increase this compound production by 78% and 59%, respectively [5]. These amino acids may play roles in precursor supply or regulatory functions in this compound biosynthesis. Additionally, the addition of S-adenosylmethionine (100 μmol/L at 12 hours post-inoculation) and validamine (20 mg/L prior to inoculation) has been shown to enhance this compound yields in A. utahensis ZJB-08196 [5].

The form of nitrogen source also affects fermentation performance. For Streptomyces M37, the addition of NH₄Cl with maintenance of fermentation pH at 8.5 for 72 hours after inoculation proved an effective strategy for enhancing this compound biosynthesis [6]. This approach likely influences both nitrogen metabolism and intracellular pH regulation, creating more favorable conditions for this compound production.

Inorganic Salts and Osmolality Regulators

Inorganic salts in fermentation media provide essential minerals for cellular functions and enzyme activities while also serving as important osmolality regulators. Maintaining appropriate ionic strength and specific ion concentrations has been shown to significantly influence this compound production across different Actinoplanes strains.

The optimal concentrations of key inorganic salts in this compound fermentation media typically include potassium phosphate (1.0-2.0 g/L) as a pH buffer and phosphorus source, magnesium sulfate (0.5-1.0 g/L) as an enzyme cofactor, calcium carbonate (2.0 g/L) for pH stabilization, and various trace elements including iron, manganese, zinc, copper, nickel, and cobalt [2] [5] [7]. In the high-maltose minimal medium for Actinoplanes sp. SE50/110, trace elements are provided as a separate solution containing FeCl₂ (15.75 mM), MnCl₂ (25.00 mM), CaCl₂ (33.75 mM), ZnCl₂ (3.75 mM), CuCl₂ (0.50 mM), NiCl₂ (0.05 mM), and [Co(NH₃)₆]Cl₃ (0.02 mM) [5].

Osmolality control has emerged as a critical factor in this compound fermentation optimization. Research has demonstrated that maintaining broth osmolality at 400-500 mOsm/kg during the fermentation process significantly enhances this compound production [2]. This can be achieved through controlled feeding of carbon and nitrogen sources or direct addition of osmolytes. The mechanism behind this improvement may relate to the regulation of precursor uptake and metabolic flux toward this compound biosynthesis.

Fermentation Process Protocols

Industrial-scale Fermentation Protocol

Industrial-scale this compound production employs large-scale fermenters ranging from 30,000 to 100,000 liters capacity [2] [1]. The process involves several standardized steps from strain preservation to harvest, with strict control of physiological parameters throughout the fermentation phase. The following protocol for Actinoplanes sp. A56 has been optimized for 30,000-L fermenters and yields approximately 5000 mg/L of this compound [2].

Medium Composition:

- Seed Medium (g/L): Starch (10), Glucose (20), Corn steep liquor (20), Soybean flour (10), KH₂PO₄ (1.0), MgSO₄ (1.0), CaCO₃ (2.0); initial pH adjusted to 7.0-7.2

- Fermentation Medium (g/L): Starch (30), Glucose (50), Corn steep liquor (10), Soybean flour (20), K₂HPO₄ (1.0), MgSO₄ (1.0), CaCO₃ (3.0), NaCl (2.0); initial pH adjusted to 7.0-7.2

Procedure:

- Strain Activation: Transfer preserved strain from agar slants to seed medium. Agar slant composition: Glucose (20 g/L), Peptone (5 g/L), KCl (0.5 g/L), K₂HPO₄ (1.0 g/L), MgSO₄ (0.5 g/L), Agar (20 g/L) [2].

- Seed Culture Preparation: Conduct two-stage seed culture preparation. Inoculate first seed culture (50 mL medium in 250-mL flask) with agar plugs (approximately 1 × 1 cm²), incubate at 28°C for 48 hours on rotary shaker (220 rpm). Transfer to second seed stage in same medium (10% inoculation ratio), incubate under identical conditions for 24 hours [5] [7].

- Fermenter Inoculation: Transfer seed culture to production fermenter at 5-10% inoculation ratio.

- Fermentation Control:

- Maintain temperature at 28°C

- Control pH at 7.0-7.2 using automatic NaOH or HCl addition

- Maintain dissolved oxygen (DO) at 40-50% saturation through agitation speed (150-250 rpm) and aeration rate (0.8-1.2 vvm)

- Monitor and maintain total sugar concentration at 75-80 g/L through fed-batch addition

- Harvest: Terminate fermentation after 168-216 hours when this compound titer reaches peak concentration (typically 5-6 days).

Critical Control Parameters:

- Total Sugar: Maintain at 75-80 g/L; concentrations above 90 g/L inhibit this compound synthesis [2]

- pH: Optimal range 7.0-7.2; deviation beyond 6.8-7.5 reduces this compound yield [2]

- Dissolved Oxygen: Maintain at 40-50%; levels below 30% or above 60% decrease productivity [2]

Laboratory-scale Fermentation with Osmolality Control

For bench-scale optimization of this compound production, a fed-batch fermentation strategy with osmolality control has been developed for Actinoplanes utahensis ZJB-08196, achieving high titers up to 6606 mg/L [5]. This protocol is suitable for 500-mL to 5-L fermenters and emphasizes precise control of nutrient feeding and osmotic pressure.

Medium Composition:

- Seed Medium (NBS Medium) (g/L): Glucose (11), Peptone (4), Yeast extract (4), MgSO₄·7H₂O (1), KH₂PO₄ (2), K₂HPO₄·3H₂O (5.2) [5]

- Fermentation Medium (g/L): Maltose·1H₂O (70), (NH₄)₂SO₄ (5), K₂HPO₄·3H₂O (6.55), KH₂PO₄ (5), Trisodium citrate·2H₂O (5.7), MgCl₂·6H₂O (1.0), CaCl₂·2H₂O (2.0) [5]

- Trace Element Solution: FeCl₂ (15.75 mM), MnCl₂ (25.00 mM), CaCl₂ (33.75 mM), ZnCl₂ (3.75 mM), CuCl₂ (0.50 mM), NiCl₂ (0.05 mM), [Co(NH₃)₆]Cl₃ (0.02 mM) - add 0.2 mL per liter of medium after separate sterilization [5]

Feeding Solution Composition (g/L): Maltose (280), Glucose (120), Soybean meal (180)

Procedure:

- Seed Culture Preparation: Inoculate agar plugs (1 × 1 cm²) into 50 mL NBS medium in 250-mL flasks. Incubate at 28°C for 72 hours on rotary shaker (220 rpm) [5].

- Fermenter Inoculation: Transfer seed culture to production fermenter at 10% inoculation ratio.

- Batch Fermentation Phase: Conduct initial batch fermentation for 48 hours at 28°C, pH 7.0, and DO >30%.

- Fed-batch Phase: Initiate feeding at 48, 72, 96, and 120 hours with feeding solution (5 mL per feeding for lab-scale fermenters). Monitor osmolality and maintain at 400-500 mOsm/kg [5].

- Additive Supplementation: Add S-adenosylmethionine (100 μmol/L) at 12 hours post-inoculation and validamine (20 mg/L) prior to inoculation [5].

- Process Monitoring: Monitor this compound production, byproduct formation, and culture viability until harvest at 144-216 hours.

Two-stage Fermentation Strategy: For Streptomyces M37, a two-stage fermentation strategy has been developed where fermentation pH is maintained at 8.5 for the first 72 hours after inoculation, then adjusted to optimal range for production phase. This approach enhances this compound biosynthesis and is linked to increased activity of glutamate dehydrogenase and glucose-6-phosphate dehydrogenase enzymes [6].

Genetic Engineering Strategies for Enhanced Production

Strain Improvement through Genetic Manipulation

Genetic engineering approaches have demonstrated significant potential for enhancing this compound production in Actinoplanes strains. The establishment of efficient genetic manipulation systems has enabled targeted modifications to the this compound biosynthetic pathway, regulatory networks, and precursor supply chains. An optimized conjugation system between E. coli (carrying ϕC31-derived integrative plasmids) and Actinoplanes sp. SE50/110 mycelia has achieved conjugation efficiency of 29.4% by optimizing incubation time, recipient cell quantity, donor-to-recipient ratio, and MgCl₂ concentration [8].

Key genetic engineering targets for this compound overproduction include:

- Overexpression of positive regulators: Identification of a TetR family regulator (TetR1) that positively regulates this compound synthesis by promoting expression of acbB and acbD genes. Overexpression of TetR1 increased this compound production by approximately 25% (2.18 g/L compared to 1.74 g/L in wild-type) [3].

- Elimination of byproduct formation: Inactivation of the maltooligosyltrehalose synthase gene (treY) successfully eliminates the formation of component C, a major byproduct that complicates downstream purification [8]. This modification improves product quality and potentially redirects metabolic flux toward this compound biosynthesis.

- Enhancement of rate-limiting steps: Overexpression of genes with low expression levels in the this compound biosynthetic gene cluster, particularly acbB (encoding dTDP-glucose-4,6-dehydratase) and acbD, which catalyze critical steps in the synthesis of the amino-deoxyhexose moiety [3].

- Precursor pool optimization: Weakening the glycogen synthesis pathway while strengthening glycogen degradation to increase the availability of glucose-1-phosphate for this compound biosynthesis [3].

The combinatorial approach integrating multiple genetic modifications has yielded the most significant improvements. In one study, combining the overexpression of TetR1 with modifications to glycogen metabolism and fed-batch fermentation strategy increased this compound production by 58% compared to the parent strain, reaching 8.04 g/L—the highest fermentation titer reported to date [3].

Genome-Scale Metabolic Modeling and Systems Approaches

Genome-scale metabolic models (GSMMs) provide powerful computational frameworks for understanding cellular metabolism and identifying metabolic engineering targets for this compound overproduction. The iYLW1028 model of Actinoplanes sp. SE50/110 comprises 1028 genes, 1128 metabolites, and 1219 reactions, offering a comprehensive representation of the organism's metabolic network [5].

Key applications of GSMM for this compound production improvement include:

- Essential gene prediction: Identification of 122 and 81 genes essential for cell growth on this compound synthesis and sucrose media, respectively [5].

- Nutrient supplementation strategies: Prediction that arginine and histidine addition to media would increase this compound production by 78% and 59%, respectively [5].

- Metabolic flux analysis: Identification of bottleneck reactions in this compound biosynthesis and precursor supply pathways.

- Gene deletion targets: Prediction that deletion of treY would eliminate by-product component C formation, which has been experimentally validated [5].

The integration of transcriptome data with metabolic models has further enhanced their predictive capabilities. Transcriptome sequencing of Actinoplanes sp. SIPI12-34 at different fermentation time points revealed differential expression of regulatory genes and biosynthetic cluster genes, enabling identification of new targets for genetic manipulation [3]. This systems biology approach provides a robust foundation for rational strain design rather than relying solely on random mutagenesis and screening.

Figure 1: Integrated Strategies for this compound Production Enhancement

Process Monitoring and Analytical Methods

Analytical Techniques for this compound Quantification

High-performance liquid chromatography (HPLC) is the standard analytical method for this compound quantification in fermentation broth. The standard protocol involves:

- Sample Preparation: Centrifuge fermentation broth at 10,000 × g for 10 minutes to remove biomass. Dilute supernatant appropriately with mobile phase or distilled water [3].

- HPLC Conditions:

- Column: Amino-bonded silica column (e.g., NH₂ column) or reversed-phase C18 column with appropriate pre-column

- Mobile Phase: Acetonitrile-water mixtures (typically 65:35 to 75:25 v/v)

- Flow Rate: 1.0-1.5 mL/min

- Detection: Refractive index detector (RID) maintained at constant temperature

- Column Temperature: 30-40°C

- Injection Volume: 10-20 μL

- Quantification: Prepare this compound standard solutions in concentration range of 0.1-5.0 mg/mL. Construct calibration curve by plotting peak area against concentration. Use linear regression for quantification of unknown samples [3].

For byproduct analysis, liquid chromatography-mass spectrometry (LC-MS) provides enhanced capability to identify and quantify component C and other related compounds. The elimination of component C through treY gene deletion has been confirmed using LC-MS analysis [8].

Fermentation Process Monitoring

Critical process parameters must be monitored throughout this compound fermentation to ensure optimal productivity:

- Dissolved Oxygen (DO): Maintain at 40-50% saturation through agitation and aeration control. DO levels below 30% can limit cellular metabolism, while levels above 60% may promote undesirable oxidative metabolism [2].

- pH: Monitor continuously and maintain at 7.0-7.2 through automatic addition of acid (HCl or H₂SO₄) or base (NaOH). pH deviation beyond 6.8-7.5 significantly reduces this compound yield [2].

- Biomass Concentration: Determine via dry cell weight (DCW) measurement. Collect known volume of fermentation broth, centrifuge, wash cells with distilled water, and dry at 80°C to constant weight [3].

- Sugar Consumption: Monitor total sugar concentration using DNS method for reducing sugars or HPLC for specific carbohydrate analysis. Maintain total sugar at 75-80 g/L through fed-batch supplementation [2].

- Osmolality: Measure broth osmolality using freezing point depression osmometer. Maintain at 400-500 mOsm/kg for optimal this compound production [2] [5].

- Metabolic Enzymes: Monitor key enzyme activities including glutamate dehydrogenase and glucose-6-phosphate dehydrogenase, which have been correlated with enhanced this compound production in two-stage fermentation systems [6].

Advanced monitoring approaches incorporate real-time metabolic flux analysis based on genome-scale metabolic models. The iYLW1028 model of Actinoplanes sp. SE50/110 enables in silico simulation of metabolic fluxes under different nutrient conditions and genetic modifications, providing insights for process optimization [5].

Figure 2: this compound Fermentation Workflow with Critical Control Points

Conclusion and Future Perspectives

The optimization of this compound fermentation medium composition and process parameters has evolved from empirical approaches to systematic strategies integrating medium design, bioprocess engineering, and systems metabolic engineering. The current state-of-the-art achieves this compound titers exceeding 8 g/L through combinatorial approaches that address both nutritional and genetic factors [3]. Future improvements will likely focus on further elucidation of the complete this compound biosynthetic pathway, which has recently been fully characterized [4], enabling more precise metabolic engineering interventions.

Key emerging opportunities include dynamic control of metabolic fluxes through synthetic biology tools, application of machine learning for fermentation optimization, and development of continuous manufacturing processes. Additionally, the integration of real-time metabolomics with adaptive fermentation control represents a promising direction for further enhancing this compound productivity and consistency in industrial manufacturing.

References

- 1. This compound - an overview [sciencedirect.com]

- 2. An optimized industrial fermentation processes for ... [sciencedirect.com]

- 3. Enhancement of this compound production by genetic ... [pmc.ncbi.nlm.nih.gov]

- 4. Complete biosynthetic pathway to the antidiabetic drug ... [nature.com]

- 5. Reconstruction and in silico analysis of an Actinoplanes sp. ... [frontiersin.org]

- 6. Enhanced this compound production by Streptomyces M37 using a ... [semanticscholar.org]

- 7. CN102220396A - Simple fermentation method for this compound [patents.google.com]

- 8. Improving this compound production and eliminating the by- ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Acarbose in Combination Therapy for Type 2 Diabetes

Introduction to Acarbose and Its Role in Combination Therapy

This compound is a complex pseudo-oligosaccharide that functions as a competitive, reversible inhibitor of pancreatic alpha-amylase and intestinal alpha-glucosidase enzymes [1]. By delaying the digestion of complex carbohydrates and disaccharides into monosaccharides, it effectively reduces postprandial blood glucose excursions without causing systemic hypoglycemia when used as monotherapy [1]. Its mechanism of action is primarily localized to the gastrointestinal tract, with less than 2% of the active drug being systemically absorbed, making it a valuable therapeutic option with a distinct safety profile [1].

The rationale for using this compound in combination therapy stems from its complementary mechanism to other antidiabetic agents. While metformin primarily reduces hepatic glucose production and sulfonylureas enhance insulin secretion, this compound targets the dietary source of glucose absorption. This multi-faceted approach to glucose management is particularly relevant for populations with high-carbohydrate diets, where postprandial glycemic excursions are more pronounced [2]. Evidence suggests that this compound not only improves glycemic control but may also contribute to weight reduction and has potential cardiovascular benefits, making it a multifaceted therapeutic option in T2DM management [2] [1].

Clinical Efficacy Data from Combination Studies

Summary of Key Clinical Findings

Table 1: Clinical Efficacy of this compound in Combination Therapy for Type 2 Diabetes

| Therapy Regimen | Study Duration | HbA1c Reduction (%) | FPG Reduction (mg/dL) | PPG Reduction (mg/dL) | Other Benefits | Reference |

|---|---|---|---|---|---|---|

| This compound Monotherapy | 12.4 weeks | -1.0 (from 8.4% to 7.4%) | -37.9 (from 158.3 to 120.4) | -74.4 (from 243.9 to 169.5) | Weight: -1.4 kg; Waist circumference: -1.6 cm | [2] |

| Metformin + this compound | 6 months | No significant difference vs. Metformin+SU | No significant difference vs. Metformin+SU | No significant difference vs. Metformin+SU | Regular exercise significantly improved outcomes | [3] |

| Metformin + Sulfonylurea | 6 months | Comparable to Metformin+this compound | Comparable to Metformin+this compound | Comparable to Metformin+this compound | Diet and male gender were significant factors | [3] |

Table 2: this compound Dose-Dependent Effects on Glycemic Parameters (Monotherapy Data)

| This compound Dose | HbA1c Reduction (%) | Clinical Context |

|---|---|---|

| 25 mg TID | -0.44 | Approved dosing regimen |

| 50 mg TID | -0.77 | Approved dosing regimen |

| 100 mg TID | -0.74 | Maximum approved daily dose |

| 200 mg TID | -0.86 | Investigational dose |

| 300 mg TID | -1.00 | Investigational dose |

The clinical data demonstrates that this compound provides significant reductions in all key glycemic parameters, including HbA1c, fasting plasma glucose (FPG), and most notably, postprandial plasma glucose (PPG) [2]. The magnitude of HbA1c reduction is dose-dependent, with higher doses (up to 300 mg TID in studies) providing greater efficacy, though the maximum approved daily dose is 100 mg TID [1]. A notable retrospective cohort study comparing metformin-acarbose versus metformin-sulfonylurea combinations after six months of consumption found no statistically significant differences between the two regimens in terms of HbA1c change, controlled two-hour postprandial blood glucose, or controlled fasting blood glucose [3]. This suggests that this compound-based combination therapy can achieve similar glycemic control to traditional sulfonylurea-based combinations, potentially with a different side effect profile.

Additional Clinical Benefits

Beyond its core glycemic effects, this compound therapy has demonstrated several additional benefits. In the large multinational GlucoVIP observational study, which included 1,996 Indian patients for effectiveness analysis, physicians assessed the efficacy of this compound as "very good to good" in 91.08% of patients, and 97.09% of patients continued treatment, indicating strong real-world tolerability and perceived effectiveness [2]. The study also documented modest but statistically significant reductions in body weight (mean -1.4 kg) and waist circumference (mean -1.6 cm), which are particularly valuable in T2DM management where many other therapies promote weight gain [2].

Mechanism of Action and Biosynthesis

Pharmacological Mechanism

This compound's primary mechanism involves competitive inhibition of enzymes in the brush border of the small intestine. It specifically targets:

- Pancreatic alpha-amylase: Hydrolyzes complex carbohydrates to oligosaccharides

- Intestinal alpha-glucosidase: Breaks down oligosaccharides, trisaccharides, and disaccharides to monosaccharides (glucose and fructose) [1]

By delaying carbohydrate digestion and glucose absorption, this compound smooths the postprandial glycemic curve, reducing the glucose spike that typically occurs after meals. This mechanism is particularly beneficial for populations with high-carbohydrate diets, as noted in studies of Indian and Chinese populations where traditional diets lead to "wider glycemic excursion as well as greater post-prandial load" [2].

The diagram below illustrates the mechanism of action of this compound at the molecular level:

Diagram Title: this compound Inhibition of Carbohydrate Digestion

Biosynthetic Pathway

This compound is a bacterial-derived natural product primarily from Actinoplanes sp. SE50/110 [4]. The complete biosynthetic pathway has been recently elucidated, revealing several key steps:

- The C7-cyclitol unit originates from sedoheptulose 7-phosphate (SH7P) through cyclization by AcbC enzyme

- The intermediate valienol 7-phosphate (V7P) is phosphorylated by AcbU kinase to form valienol 1,7-diphosphate (V1,7PP)

- The final assembly involves a unique pseudoglycosyltransferase (AcbS) that forms a non-glycosidic C-N bond

- The complete pathway results in the pseudo-trisaccharide structure containing a C7-cyclitol, 4-amino-4,6-dideoxyglucose, and maltose units [4]

This elucidation of the biosynthetic pathway has significant implications for potential production improvements and synthetic biology approaches to this compound manufacturing.

Experimental Protocols for Combination Therapy

Clinical Protocol for Efficacy Assessment

Objective: To evaluate the efficacy and safety of this compound in combination with metformin, sulfonylureas, or insulin in patients with T2DM.

Inclusion Criteria:

- Adult patients (≥18 years) with diagnosed T2DM

- Inadequate glycemic control on current therapy (HbA1c >7.0%)

- No this compound treatment within 3 months prior to study initiation [2]

Exclusion Criteria:

- Contraindications to this compound (inflammatory bowel disease, colonic ulceration, liver cirrhosis, chronic intestinal diseases)

- Diabetic ketoacidosis

- Severe renal impairment (serum creatinine >2.0 mg/dL) [1]

Study Design:

Baseline Assessment:

- Measure HbA1c, fasting blood glucose (FBG), 2-hour postprandial glucose (PPG)

- Record weight, waist circumference, BMI

- Document current diabetes medications and doses

Treatment Protocol:

- Initiate this compound at 25 mg once daily with the first bite of the main meal

- Titrate upward every 4-8 weeks based on tolerability and glycemic response

- Maximum dose: 100 mg TID for patients >60 kg; 50 mg TID for patients <60 kg [1]

- Maintain existing antidiabetic medications (metformin, sulfonylurea, or insulin) at current doses initially

Monitoring Schedule:

- Efficacy Parameters: HbA1c (3-month intervals), FBG and PPG (at each visit), weight and waist circumference (at each visit)

- Safety Parameters: Gastrointestinal symptoms (flatulence, diarrhea, abdominal pain), serum transaminases (every 3 months for first year), hypoglycemic events (especially when combined with sulfonylureas or insulin) [2] [1]

Dose Adjustment Guidelines:

- Reduce dose if GI adverse effects are intolerable

- Consider reducing sulfonylurea or insulin dose if hypoglycemia occurs

- Discontinue if elevated hepatic enzymes persist

Laboratory Assessment Protocols

HbA1c Measurement:

- Utilize standardized HPLC methods

- Collect venous blood samples in EDTA tubes

- Perform analysis at baseline and 3-month intervals

- Target: <7.0% for most patients, <6.5% for selected patients [2]

Glucose Monitoring:

- Fasting blood glucose: After 8-hour fast

- Postprandial glucose: 2 hours after start of a standardized meal

- Use plasma glucose methods with laboratory standardization [2]

Liver Function Monitoring:

- Measure serum AST and ALT at baseline and every 3 months for the first year

- Discontinue this compound if transaminases exceed 2-3 times upper limit of normal [1]